5-Bromo-2-(methylthio)thiazole
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Overview
Description
5-Bromo-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C4H4BrNS It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists . These receptors play crucial roles in various biological processes, including cell signaling, growth, and development.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)thiazole typically involves the bromination of 2-(methylthio)thiazole. One common method is the reaction of 2-(methylthio)thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylthio)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-(methylthio)thiazole derivatives with various functional groups.
Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)thiazole or 5-Bromo-2-(methylsulfonyl)thiazole.
Reduction: Formation of 2-(methylthio)thiazole.
Scientific Research Applications
5-Bromo-2-(methylthio)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(methylthio)pyridine
- 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole
- 5-Bromo-6-fluoro-1H-benzo[d]imidazole
Uniqueness
5-Bromo-2-(methylthio)thiazole is unique due to the presence of both a bromine atom and a methylthio group on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS2/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHQZZDYBHAEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956293-02-0 |
Source
|
Record name | 5-bromo-2-(methylsulfanyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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